4-(4-Benzylpiperidin-1-yl)-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine
Description
4-(4-Benzylpiperidin-1-yl)-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine is a fused heterocyclic compound characterized by a thieno[2,3-d]pyrimidine core substituted at position 4 with a 4-benzylpiperidin-1-yl group and at position 5 with a 4-methoxyphenyl moiety. Thieno[2,3-d]pyrimidines are pharmacologically significant due to their structural resemblance to pteridine rings in folate analogs, enabling interactions with enzymes like dihydrofolate reductase (DHFR) and thymidylate synthase (TS) . The benzylpiperidine substituent may enhance lipophilicity and binding affinity to biological targets, while the 4-methoxyphenyl group contributes electronic effects that modulate activity .
Properties
IUPAC Name |
4-(4-benzylpiperidin-1-yl)-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3OS/c1-29-21-9-7-20(8-10-21)22-16-30-25-23(22)24(26-17-27-25)28-13-11-19(12-14-28)15-18-5-3-2-4-6-18/h2-10,16-17,19H,11-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDYCXDFNPPKISD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC3=NC=NC(=C23)N4CCC(CC4)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(4-Benzylpiperidin-1-yl)-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine is a synthetic compound belonging to the thienopyrimidine class, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.
Chemical Structure
The compound features a thienopyrimidine core, which is fused with a benzylpiperidine and a methoxyphenyl group. This unique structure contributes to its biological properties and potential therapeutic applications.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For example, it has been studied for its potential to inhibit certain kinases, which play critical roles in cell signaling and proliferation.
- Receptor Binding : Preliminary studies indicate that this compound could bind to neurotransmitter receptors, influencing neurochemical pathways and potentially providing therapeutic effects in neurological disorders.
Biological Activity Data
| Activity Type | Findings |
|---|---|
| Anticancer | Exhibited cytotoxic effects against various cancer cell lines, including breast and colon cancer. IC50 values ranged from 7.9 to 92 µM. |
| Neuroprotective | Showed potential neuroprotective effects in models of neurodegeneration, possibly through modulation of neurotransmitter systems. |
| Anti-inflammatory | Demonstrated anti-inflammatory activity in vitro by reducing pro-inflammatory cytokine production. |
Case Studies
- Anticancer Activity : A study investigated the effects of this compound on human cancer cell lines (e.g., MCF-7 and HT-29). The results showed significant inhibition of cell proliferation, suggesting potential as an anticancer agent.
- Neuroprotection : In a model of neurodegeneration, this compound was found to reduce neuronal cell death induced by oxidative stress. This effect was attributed to its ability to modulate oxidative stress pathways.
- Anti-inflammatory Effects : Research indicated that this compound could inhibit the production of inflammatory mediators in activated macrophages, highlighting its potential use in treating inflammatory diseases.
Comparative Analysis
When compared to other thienopyrimidine derivatives, such as 4-(4-Trifluoromethylphenyl)thieno[2,3-d]pyrimidine and 4-(4-Chlorophenyl)thieno[2,3-d]pyrimidine, the unique substitution pattern of this compound imparts distinct pharmacological properties. These differences can influence their respective activities in enzyme inhibition and receptor binding.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations :
Substituent Effects on Enzyme Inhibition: Electron-withdrawing groups (e.g., 3,4-dichlorophenyl in ) enhance TS inhibition, as seen in compounds with IC₅₀ values as low as 0.11 µM . In contrast, the target compound’s 4-methoxyphenyl group (electron-donating) may reduce TS affinity but could improve DHFR binding through aromatic stacking interactions . Piperidine/piperazine substituents (e.g., benzylpiperidine) improve solubility and target engagement, as seen in analogs with nanomolar-range DHFR inhibition .
Antimicrobial Activity: Piperidine and morpholine derivatives (e.g., ’s compound VI) exhibit broad-spectrum antimicrobial activity, particularly against M. tuberculosis via QcrB inhibition . Thieno[2,3-d]pyrimidines with 1,2,4-triazole modifications () show enhanced antibacterial activity, suggesting that further functionalization of the target compound could optimize efficacy .
Q & A
Q. What are the common synthetic routes for preparing 4-(4-benzylpiperidin-1-yl)-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine?
The compound is typically synthesized via multi-step routes involving:
- Core scaffold construction : Thieno[2,3-d]pyrimidine is formed by cyclization of thiourea derivatives with appropriate carbonyl precursors. Substitutions at the C-4 position (e.g., benzylpiperidine) are introduced via nucleophilic aromatic substitution or transition-metal catalysis .
- Pd/C-mediated coupling : Alkynylation or aryl substitution at the C-4 position using Pd/C–Cu catalysts, as demonstrated in the synthesis of analogous thienopyrimidines .
- Functional group modifications : Post-synthetic modifications, such as hydrogenation (e.g., reduction of nitro groups to amines) or alkylation, are employed to introduce pharmacophores like the 4-methoxyphenyl group .
Q. How is structural characterization of this compound performed?
- Spectroscopic methods : ¹H/¹³C NMR (e.g., δ 6.08–8.67 ppm for aromatic protons, δ 154.7 ppm for benzylic carbons) and LC-MS (e.g., m/z 383.0 [M+H]⁺) confirm regiochemistry and purity .
- Crystallography : Limited data exist, but analogs like chromeno[4,3-d]pyrimidines have been validated via X-ray diffraction, suggesting similar planar heterocyclic systems .
Q. What are the primary biological targets or activities reported for this compound?
- STAT3 inhibition : The compound acts as a selective STAT3 inhibitor (IC₅₀ < 1 µM) with minimal activity against STAT1 or NFκB, making it a probe for studying cancer dormancy and metastasis .
- Antimicrobial activity : Structural analogs exhibit moderate activity against Gram-positive bacteria (e.g., S. aureus) and fungi, with inhibition zones ranging from 12–18 mm in disk diffusion assays .
Advanced Research Questions
Q. How can synthetic yield be optimized for the C-4 benzylpiperidine substitution?
- Catalyst screening : Pd/C-mediated coupling (e.g., 85% yield for NCT-504, a related thienopyrimidine) outperforms traditional Ullmann or Buchwald-Hartwig reactions .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution kinetics at the C-4 position .
- Temperature control : Reactions at 120°C in sealed tubes improve alkynylation efficiency while minimizing side products .
Q. What structure-activity relationship (SAR) trends govern STAT3 inhibition?
- C-4 substituents : Benzylpiperidine enhances target affinity due to hydrophobic interactions with the STAT3 SH2 domain. Bulkier groups (e.g., 4-trifluoromethylphenyl) reduce solubility without improving potency .
- C-5 methoxyphenyl group : Electron-donating groups (e.g., -OMe) stabilize π-π stacking with Tyr-640 in STAT3, as shown in docking studies of analogs .
- Thienopyrimidine core : Rigidity of the fused thiophene-pyrimidine system is critical for maintaining binding conformation .
Q. How can contradictory cytotoxicity data across studies be resolved?
Discrepancies in IC₅₀ values (e.g., 0.5–5 µM in different assays) may arise from:
- Cell line variability : STAT3 dependency varies across cancer models (e.g., MDA-MB-231 vs. MCF-7) .
- Assay conditions : Viability assays (MTT vs. resazurin) differ in sensitivity to redox-active thienopyrimidines .
- Metabolic stability : Hepatic microsomal stability (t₁/₂ < 30 min in rodents) impacts apparent potency in long-term assays .
Q. What computational tools are used to predict physicochemical properties and bioavailability?
- Lipinski’s Rule of Five : The compound’s MW (~450 Da), logP (~3.2), and H-bond donors/acceptors (2/5) suggest moderate oral bioavailability .
- ADMET prediction : Software like SwissADME highlights potential CYP3A4 inhibition risks due to the benzylpiperidine moiety .
- Molecular dynamics simulations : Used to model STAT3-ligand binding stability and guide analog design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
